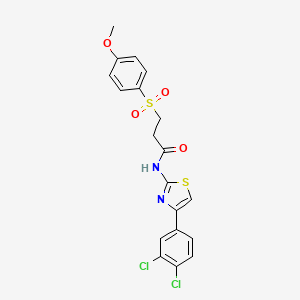

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

This compound features a thiazole core substituted at position 4 with a 3,4-dichlorophenyl group. The propanamide side chain is modified at the β-position with a 4-methoxyphenyl sulfonyl group.

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)9-8-18(24)23-19-22-17(11-28-19)12-2-7-15(20)16(21)10-12/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNWMJJNJKOEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dichloroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Sulfonylation: The thiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Amidation: The final step involves the reaction of the sulfonylated thiazole with propanoyl chloride to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Analogs with Dichlorophenyl and Propanamide Motifs

(a) Pyrazolyl Propanamide Derivatives ()

Compounds 5 , 6 , and 7 from share a dichlorophenyl-substituted pyrazole core and propanamide side chains. Key differences include:

- Compound 5 : Contains a 4-fluorophenyl group and methylsulfonamido substituent.

- Compound 6 : Features a 4-methoxyphenyl group and acetamido modification.

- Compound 7 : Includes a methylsulfonamido group and 4-methoxyphenyl moiety.

Key Observations :

- The methoxyphenyl group in Compound 6 correlates with a higher melting point (131–132°C) compared to Compound 5 (126–127°C), likely due to enhanced crystallinity from methoxy substituents.

- Yields (~60–64%) suggest moderate synthetic efficiency, typical for multi-step amidation and sulfonylation reactions.

(b) Urea-Linked Thiazole Derivatives ()

Compounds 8f and 8g in replace the propanamide with a urea linker but retain the dichlorophenyl-thiazole scaffold:

| Parameter | Compound 8g | Target Compound |

|---|---|---|

| Core Structure | Urea-linked thiazole | Propanamide-thiazole |

| Yield (%) | 57.5 | Not reported |

| Mass Spec (ESI-MS) | m/z 412.0 [M+H]+ | Not available |

Key Observations :

- Urea derivatives exhibit lower yields (~51–57%) compared to propanamide analogs, possibly due to challenges in urea bond formation.

- The absence of a sulfonyl group in 8g may reduce solubility compared to the target compound.

Sulfonyl-Containing Analogs ( and )

(a) Triazole Sulfonyl Derivatives ()

Compounds 7–9 in incorporate sulfonyl groups but feature 1,2,4-triazole cores instead of thiazoles. Key

- IR Spectra : Absence of C=O stretches (~1663–1682 cm⁻¹) confirms triazole tautomerization, unlike the stable amide C=O in the target compound .

- Synthesis : Requires sodium hydroxide-mediated cyclization, differing from thiazole-based syntheses .

(b) Bis-Sulfone Cannabinoid Ligands ()

The CB2-selective ligand Sch225336 shares the 4-methoxyphenyl sulfonyl group but includes a pyrazole core.

Propanamide Derivatives with Agricultural Relevance ()

Propanil (N-(3,4-dichlorophenyl)propanamide) is a herbicide structurally simpler than the target compound but shares the dichlorophenyl-propanamide backbone. This implies that the target compound’s additional thiazole and sulfonyl groups could enhance pesticidal activity or alter selectivity .

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various bioactive molecules. The presence of the 3,4-dichlorophenyl group and the methoxyphenyl sulfonyl moiety contributes to its pharmacological profile. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in critical biochemical pathways, such as matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis .

- Receptor Modulation : The compound can modulate receptor activities, potentially affecting signaling pathways associated with inflammation and cancer .

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit antimicrobial properties against various pathogens, including drug-resistant strains .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate the following Minimum Inhibitory Concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Enterococcus faecium | 2 |

| Candida auris | 1 |

These results suggest that the compound could be developed as a novel antimicrobial agent targeting resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT29 (Colon cancer) | 1.61 |

| Jurkat (Leukemia) | 1.98 |

The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity, while modifications to the sulfonamide group can further improve efficacy .

Case Studies

- In Vivo Studies : A study conducted on murine models showed that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction in cancer cells .

- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics enhances overall efficacy against resistant cancer cell lines, suggesting potential for use in combination therapy protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.